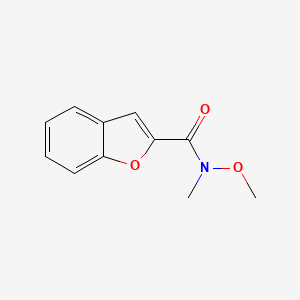![molecular formula C19H18O3 B12525157 3-{2-[3-(4-Methoxyphenyl)prop-2-en-1-yl]phenyl}prop-2-enoic acid CAS No. 847447-34-1](/img/structure/B12525157.png)
3-{2-[3-(4-Methoxyphenyl)prop-2-en-1-yl]phenyl}prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[3-(4-Methoxyphenyl)prop-2-en-1-yl]phenyl}prop-2-enoic acid is an organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a methoxyphenyl group attached to a prop-2-en-1-yl chain, which is further connected to a phenylprop-2-enoic acid moiety. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[3-(4-Methoxyphenyl)prop-2-en-1-yl]phenyl}prop-2-enoic acid typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-Methoxyphenylprop-2-en-1-yl Bromide: This intermediate is synthesized by reacting 4-methoxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate.
Coupling Reaction: The 4-methoxyphenylprop-2-en-1-yl bromide is then coupled with 2-bromophenylprop-2-enoic acid using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, in the presence of a base like potassium carbonate and a palladium catalyst.
Hydrolysis: The final step involves the hydrolysis of the ester group to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-{2-[3-(4-Methoxyphenyl)prop-2-en-1-yl]phenyl}prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, yielding saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-{2-[3-(4-Methoxyphenyl)prop-2-en-1-yl]phenyl}prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{2-[3-(4-Methoxyphenyl)prop-2-en-1-yl]phenyl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to a reduction in inflammation or oxidative stress. The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Similar structure but with a phenol group instead of a carboxylic acid group.
Uniqueness
3-{2-[3-(4-Methoxyphenyl)prop-2-en-1-yl]phenyl}prop-2-enoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
847447-34-1 |
|---|---|
Molecular Formula |
C19H18O3 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
3-[2-[3-(4-methoxyphenyl)prop-2-enyl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C19H18O3/c1-22-18-12-9-15(10-13-18)5-4-8-16-6-2-3-7-17(16)11-14-19(20)21/h2-7,9-14H,8H2,1H3,(H,20,21) |
InChI Key |
UIMOCAMZLBHNCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CCC2=CC=CC=C2C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


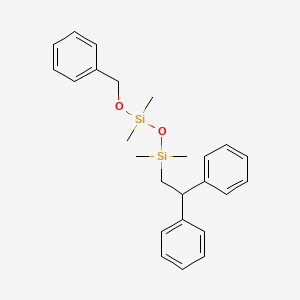
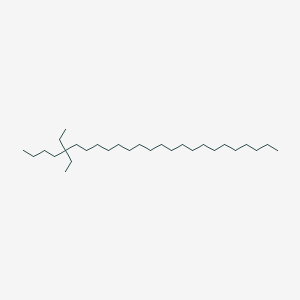
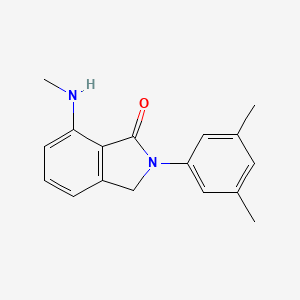
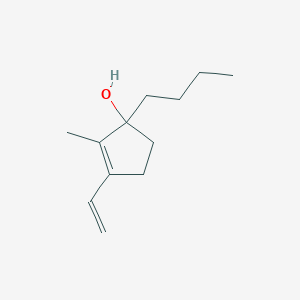
![6-Oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B12525110.png)
![2-[2-(4-Nitrophenyl)hydrazinylidene]-3-oxopentanal](/img/structure/B12525112.png)
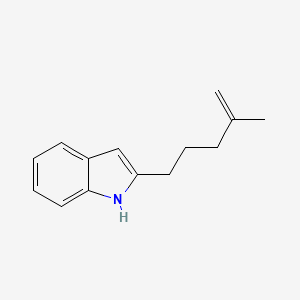
![Anthracene, 9,10-bis[[4-[(1,1-dimethylethyl)thio]phenyl]ethynyl]-](/img/structure/B12525127.png)
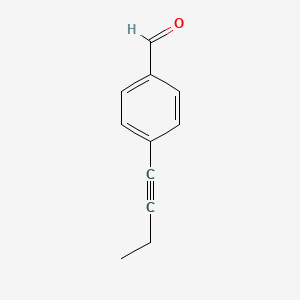
![3-{[(2S)-Azetidin-2-yl]methoxy}-5-(6-fluorohex-1-yn-1-yl)pyridine](/img/structure/B12525130.png)
![methyl N-[6-[methoxycarbonyl(prop-2-ynyl)amino]-9-oxo-10-phenylacridin-3-yl]-N-prop-2-ynylcarbamate](/img/structure/B12525138.png)


